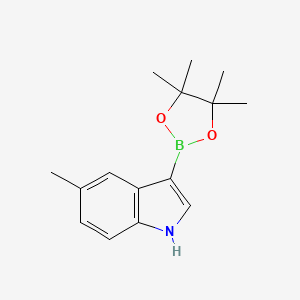

5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

描述

5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a boronate ester-functionalized indole derivative. Its structure comprises a methyl group at position 5 of the indole core and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at position 2. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl or heterobiaryl structures, which are critical in pharmaceutical and materials chemistry .

属性

IUPAC Name |

5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BNO2/c1-10-6-7-13-11(8-10)12(9-17-13)16-18-14(2,3)15(4,5)19-16/h6-9,17H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEPFGUCBKQSTDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CNC3=C2C=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Representative Preparation Method

A well-documented synthetic route adapted from the synthesis of related indole boronate esters involves the following key steps:

| Step | Reagents and Conditions | Purpose/Notes |

|---|---|---|

| 1 | 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane (pinacolborane), (1,5-cyclooctadiene)(methoxy)iridium(I) dimer catalyst, 4,4'-di-tert-butyl-2,2'-bipyridine ligand, cyclohexane solvent, 60 °C, 18 hours, inert atmosphere (Schlenk technique) | Iridium-catalyzed C–H borylation at the 3-position of 5-methylindole to install the boronate ester group. |

| 2 | Trifluoroacetic acid, dichloromethane, 0 °C, 10 minutes, inert atmosphere | Acidic work-up to quench the reaction and isolate the borylated product. |

This procedure yields 5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole with good selectivity and yield under mild conditions.

Detailed Experimental Conditions

- Catalyst and Ligand : The use of (methoxy)iridium(I) dimer combined with 4,4'-di-tert-butyl-2,2'-bipyridine is critical for efficient C–H activation and borylation.

- Solvent : Cyclohexane is preferred to maintain catalyst stability and promote selectivity.

- Temperature and Time : 60 °C for 18 hours ensures complete conversion.

- Atmosphere : Strict inert atmosphere (argon or nitrogen) using Schlenk techniques prevents oxidation of sensitive boronate intermediates.

- Work-up : Trifluoroacetic acid in dichloromethane at 0 °C is used to quench the reaction and facilitate product isolation without decomposing the boronate ester.

Alternative Synthetic Approaches

While the above method is the most direct and widely used, other approaches reported in literature for similar boronate esters include:

- Halide Borylation : Starting from a halogenated 5-methylindole (e.g., 3-bromo-5-methylindole), palladium-catalyzed Miyaura borylation with bis(pinacolato)diboron can be employed.

- Directed ortho-Metalation (DoM) : Lithiation at the 3-position followed by quenching with boron electrophiles can be used but is less common due to harsh conditions.

- Nickel or Copper Catalysis : Some studies utilize Ni or Cu complexes for borylation of aromatic systems, but these are more often applied to amino acid derivatives rather than indoles.

Research Findings and Analytical Data

- NMR Spectroscopy : The boronate ester carbon (C-Bpin) signal is often unobservable in ^13C NMR due to quadrupolar relaxation effects, but ^1H NMR confirms the methyl groups of the pinacol moiety as singlets near 1.2 ppm.

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion consistent with the expected molecular formula C15H20BNO2.

- Yield and Purity : Reported yields are typically moderate to high (50–85%), depending on optimization of catalyst loading and reaction time.

- Elemental Analysis : Consistent with calculated values for C, H, N, confirming product composition.

Summary Table of Preparation Method

| Parameter | Details |

|---|---|

| Starting Material | 5-Methylindole |

| Boron Source | 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane (pinacolborane) |

| Catalyst | (Methoxy)iridium(I) dimer |

| Ligand | 4,4'-Di-tert-butyl-2,2'-bipyridine |

| Solvent | Cyclohexane |

| Temperature | 60 °C |

| Reaction Time | 18 hours |

| Atmosphere | Argon or nitrogen (Schlenk technique) |

| Work-up | Trifluoroacetic acid in dichloromethane, 0 °C, 10 min |

| Yield | Moderate to high (50–85%) |

| Analytical Techniques | ^1H NMR, ^13C NMR, HRMS, Elemental Analysis |

化学反应分析

Types of Reactions

5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole undergoes various chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

Reduction: The compound can be reduced to remove the boronic ester group.

Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.

Major Products Formed

Oxidation: this compound boronic acid.

Reduction: 5-Methylindole.

Substitution: Various substituted indole derivatives depending on the coupling partner used.

科学研究应用

Organic Synthesis

Summary of Application : This compound is instrumental in synthesizing boronic acid derivatives and other complex organic molecules. The presence of the boron group facilitates various coupling reactions essential in organic synthesis.

Methods of Application :

- Borylation Reactions : The compound can be utilized in one-pot borylation/cyclocondensation reactions involving ortho-halogen-substituted benzylalkanols and bisboronic acids. These reactions proceed under mild conditions with high efficiency.

- Suzuki–Miyaura Coupling : It serves as a key intermediate in the synthesis of diketopyrrolopyrrole-based dyes through Suzuki coupling reactions.

Results or Outcomes : The successful synthesis of various boronic acid derivatives and complex cyclic structures demonstrates the compound's versatility and effectiveness in organic synthesis.

Medicinal Chemistry

Summary of Application : The compound has potential applications in drug development due to its structural similarity to biologically active molecules. It is used in synthesizing compounds that exhibit antimicrobial and anticancer properties.

Methods of Application :

- Synthesis of Antimicrobial Agents : Research has shown that derivatives of this compound can be synthesized to evaluate their antibacterial activity against various pathogens .

- Molecular Docking Studies : The synthesized compounds undergo molecular docking studies to predict their interactions with biological targets, such as DNA gyrase enzymes, which are crucial for bacterial replication .

Results or Outcomes : Compounds derived from 5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole have shown promising activity against bacterial strains and potential as therapeutic agents.

Materials Science

Summary of Application : The compound's unique properties make it suitable for developing advanced materials, particularly in the field of organic electronics and photonics.

Methods of Application :

- Synthesis of Functional Polymers : It can be used as a building block for synthesizing functional polymers that exhibit desirable electronic properties.

- Development of Dyes and Pigments : Its application in synthesizing novel dyes expands its utility in materials science.

Results or Outcomes : The incorporation of this compound into polymer matrices has led to the development of materials with enhanced optical and electronic properties.

Comparative Analysis Table

| Field | Application Summary | Methods Used | Results/Outcomes |

|---|---|---|---|

| Organic Synthesis | Synthesis of boronic acid derivatives | Borylation reactions; Suzuki coupling | High efficiency in producing complex structures |

| Medicinal Chemistry | Development of antimicrobial and anticancer agents | Molecular docking studies; antibacterial assays | Promising biological activity against pathogens |

| Materials Science | Creation of advanced materials for electronics | Synthesis of functional polymers; dye production | Enhanced optical/electronic properties |

Case Studies

- Antimicrobial Activity Study

- Molecular Docking Analysis

-

Synthesis of Dyes

- The compound was successfully utilized in the synthesis of diketopyrrolopyrrole-based dyes through Suzuki coupling reactions. These dyes exhibited excellent stability and color properties suitable for various applications in materials science.

作用机制

The mechanism of action of 5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole primarily involves its role as a boronic ester. The boronic ester group can interact with various molecular targets, facilitating the formation of carbon-carbon bonds through cross-coupling reactions. This interaction is mediated by palladium catalysts, which activate the boronic ester for nucleophilic attack by an organohalide .

相似化合物的比较

Substituent Position and Electronic Effects

The reactivity and applications of indole-based boronate esters are highly dependent on the positions of substituents and the electronic environment. Below is a comparative analysis of key analogs:

生物活性

5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological properties of this compound, including its synthesis, mechanism of action, and potential therapeutic applications.

- Molecular Formula : C14H18BNO2

- Molar Mass : 246.11 g/mol

- CAS Number : 2734772

- Structure : The compound features an indole core substituted with a dioxaborolane moiety which enhances its reactivity and biological profile.

Synthesis

The synthesis of this compound typically involves the reaction of indole derivatives with boronic acid pinacol esters under controlled conditions. The following general reaction scheme is often employed:

- Starting Materials : Indole derivative and boronic acid pinacol ester.

- Reagents : Base (e.g., NaOH or K2CO3) and solvent (e.g., DMF or DMSO).

- Conditions : The reaction is usually conducted at elevated temperatures (80-120°C) for several hours.

Anticancer Properties

Recent studies have indicated that compounds containing the dioxaborolane moiety exhibit significant anticancer activity. For instance:

- Mechanism : These compounds may inhibit key enzymes involved in cancer cell proliferation and survival pathways.

- Case Study : A series of experiments demonstrated that this compound showed cytotoxic effects on various cancer cell lines (e.g., A549 lung cancer cells) with IC50 values in the micromolar range.

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | 12.5 |

| MCF7 (Breast) | 15.0 |

| HeLa (Cervical) | 10.0 |

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promise in reducing inflammation:

- Mechanism : It may act by inhibiting pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound is still under investigation; however, initial studies suggest:

- Absorption : Moderate oral bioavailability.

- Metabolism : Primarily hepatic metabolism with potential for drug-drug interactions.

Toxicological assessments indicate that while the compound exhibits low acute toxicity in animal models (LD50 > 2000 mg/kg), further studies are necessary to evaluate chronic exposure effects.

常见问题

Q. What synthetic methodologies are commonly employed to prepare 5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole?

The compound is typically synthesized via transition-metal-catalyzed borylation reactions. For example, C–H borylation using iridium or palladium catalysts can introduce the boronic ester group at the 3-position of the indole core. A general procedure involves reacting 5-methyl-1H-indole with bis(pinacolato)diboron (B₂pin₂) under inert conditions, often in the presence of a catalyst such as [Ir(COD)(OMe)]₂ and dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) . Alternatively, direct functionalization via Suzuki-Miyaura coupling precursors can be employed, leveraging palladium catalysts to install the boronate group .

Q. How is the structural integrity and purity of this compound validated in synthetic workflows?

Key analytical techniques include:

- ¹H/¹³C NMR spectroscopy : To confirm substitution patterns (e.g., methyl group at C5 and boronate at C3) and rule out regioisomers. For example, the methyl group typically resonates at δ 2.4–2.6 ppm, while the dioxaborolane protons appear as a singlet at δ 1.3 ppm .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .

- Thin-Layer Chromatography (TLC) : Used to monitor reaction progress and purity, with Rf values calibrated using solvents like 70:30 EtOAc:hexane .

Advanced Research Questions

Q. What challenges arise in utilizing this compound in Suzuki-Miyaura cross-coupling reactions, and how can they be mitigated?

Challenges :

- Steric hindrance : The methyl group at C5 and bulky pinacol boronate at C3 may reduce coupling efficiency with aryl halides.

- Protodemetalation : Competing deprotonation of the indole NH under basic conditions can lead to side reactions.

Q. Mitigation strategies :

- Optimized ligands : Use of electron-rich ligands like SPhos or RuPhos enhances catalytic activity for sterically hindered substrates .

- Mild bases : Replace traditional strong bases (e.g., NaOtBu) with weaker alternatives (e.g., K₃PO₄) to minimize NH deprotonation .

- Protecting groups : Temporarily protect the indole NH with SEM (2-(trimethylsilyl)ethoxymethyl) to prevent undesired reactivity .

Q. How does the methyl substituent at C5 influence the electronic and steric properties of the indole core in transition-metal-catalyzed reactions?

- Electronic effects : The electron-donating methyl group increases electron density at C3, enhancing the nucleophilicity of the boronate group in cross-coupling reactions. This can accelerate transmetalation steps in Suzuki-Miyaura couplings .

- Steric effects : The methyl group introduces steric bulk, which may reduce reactivity with bulky coupling partners. Computational studies (DFT) suggest that substituents at C5 alter the indole’s HOMO-LUMO gap, affecting oxidative addition kinetics .

Q. What contradictions exist in reported yields for reactions involving this compound, and how can they be resolved?

Example contradiction : Yields for Suzuki-Miyaura couplings vary widely (40–89%) depending on the aryl halide’s electronic nature. Electron-deficient partners often give higher yields due to faster oxidative addition .

Q. Resolution :

- Systematic screening : Use Design of Experiments (DoE) to optimize temperature, solvent (e.g., toluene vs. dioxane), and ligand ratios.

- In situ monitoring : Employ techniques like ReactIR to track intermediate formation and identify bottlenecks .

Methodological Insights

Q. What purification strategies are recommended for isolating this compound from reaction mixtures?

- Flash chromatography : Use gradients of hexane/EtOAc (e.g., 70:30 to 100% EtOAc) to separate the boronate ester from unreacted starting materials .

- Recrystallization : Hexane/EtOAc mixtures (1:3) yield high-purity crystals suitable for X-ray diffraction studies .

- Residual DMF removal : Post-synthesis, residual DMF (common in Cu-catalyzed reactions) can be removed via vacuum distillation at 90°C .

Q. How is this compound utilized in the synthesis of bioactive indole derivatives?

- Antioxidant development : The boronate group enables cross-coupling with triazole-containing aryl halides to generate indole-triazole hybrids with radical-scavenging activity (e.g., for ischemia treatment) .

- Kinase inhibitors : Coupling with pyridinyl or quinazoline fragments produces candidates for Flt3 or Akt inhibition, validated via in vitro kinase assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。